

# An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Luseogliflozin Hydrate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Luseogliflozin hydrate*

Cat. No.: *B13908933*

[Get Quote](#)

Luseogliflozin is a potent and highly selective sodium-glucose cotransporter 2 (SGLT2) inhibitor approved for the treatment of type 2 diabetes mellitus (T2DM).<sup>[1][2]</sup> By targeting SGLT2 in the renal proximal tubules, luseogliflozin reduces the reabsorption of filtered glucose, leading to increased urinary glucose excretion (UGE) and a subsequent lowering of plasma glucose concentrations.<sup>[3][4]</sup> This technical guide provides a comprehensive overview of its pharmacokinetic and pharmacodynamic properties, supported by data from preclinical and clinical studies.

## Pharmacokinetics

Luseogliflozin exhibits a predictable pharmacokinetic profile characterized by rapid absorption, metabolism via multiple pathways, and elimination primarily through feces.

1.1. Absorption Following oral administration, luseogliflozin is rapidly absorbed.<sup>[5]</sup> In healthy Japanese males and patients with T2DM, the time to reach maximum plasma concentration (T<sub>max</sub>) is typically observed between 0.67 and 2.25 hours.<sup>[6]</sup> Studies have shown that its absorption is not significantly affected by food.<sup>[6]</sup>

1.2. Distribution Preclinical studies in rats indicate that luseogliflozin distributes well to its target organ, the kidney, with localization in the renal cortex where SGLT2 is expressed.<sup>[5][7]</sup> In rats, luseogliflozin is approximately 95% bound to plasma proteins.<sup>[8]</sup>

1.3. Metabolism Luseogliflozin is extensively metabolized through multiple pathways, ensuring that its clearance is not reliant on a single metabolic route.[7][9] The primary metabolic transformations include:

- O-deethylation: Forms the active metabolite M2.[5][9]
- Hydroxylation:  $\omega$ -hydroxylation at the ethoxy group forms M3, which is subsequently oxidized to the carboxylic acid metabolite M17.[5][9]
- Glucuronidation: Direct glucuronidation results in the formation of metabolite M8.[5][9]

In vitro studies have identified that luseogliflozin is metabolized by several enzymes, including Cytochrome P450 (CYP) isoforms CYP3A4/5, 4A11, 4F2, and 4F3B, as well as Uridine 5'-diphospho-glucuronosyltransferase (UGT) 1A1.[10] This diverse metabolic profile contributes to its stable pharmacokinetics, even in patients with renal impairment.[10][11] M2 is the most abundant metabolite found in human plasma.[10]

1.4. Excretion The primary route of excretion for luseogliflozin and its metabolites is via the feces, following biliary excretion.[7] In preclinical studies with radiolabeled luseogliflozin in rats and dogs, over 65% of the administered dose was recovered in the feces.[7] A smaller fraction is excreted in the urine.[7] In human studies, the mean urinary excretion of unchanged luseogliflozin was found to be between 3.36% and 4.40% of the administered dose.[6]

Table 1: Pharmacokinetic Parameters of Luseogliflozin in Healthy Japanese Males (Single and Multiple Doses)

| Parameter            | Single Dose (1-25 mg) | Multiple Dose (5 or 10 mg for 7 days)  |
|----------------------|-----------------------|----------------------------------------|
| T <sub>max</sub> (h) | 0.67 - 2.25[6]        | ~1.00                                  |
| t <sub>1/2</sub> (h) | Not specified         | 9.14 - 10.7[6]                         |
| Accumulation         | N/A                   | No detectable accumulation observed[6] |

Table 2: Pharmacokinetic Parameters of Luseogliflozin (5 mg Single Dose) in T2DM Patients with Varying Renal Function

| <b>Renal Function</b>                          |                     |                          |                         |
|------------------------------------------------|---------------------|--------------------------|-------------------------|
| <b>Group (eGFR, mL/min/1.73 m<sup>2</sup>)</b> | <b>Cmax (ng/mL)</b> | <b>Tmax (h) (median)</b> | <b>AUCinf (ng·h/mL)</b> |
| G1 (Normal, ≥90)                               | 185.0 ± 42.6        | 1.0                      | 1140 ± 223              |
| G2 (Mild, 60 to <90)                           | 170.0 ± 43.1        | 1.0                      | 1180 ± 200              |
| G3a (Mild-Moderate, 45 to <60)                 | 171.0 ± 62.1        | 1.5                      | 1180 ± 321              |
| G3b (Moderate-<br>Severe, 30 to <45)           | 145.0 ± 47.9        | 1.5                      | 1260 ± 359              |
| G4 (Severe, 15 to <30)                         | 134.0 ± 48.9        | 0.5                      | 1400 ± 423              |

Data derived from a study in Japanese patients with T2DM. Values are presented as mean ± SD, except for Tmax which is median.[\[10\]](#)[\[12\]](#)

## Pharmacodynamics

The pharmacodynamic effects of luseogliflozin are directly linked to its mechanism of action, resulting in improved glycemic control and other beneficial metabolic changes.

**2.1. Mechanism of Action** The kidneys play a crucial role in glucose homeostasis by filtering and reabsorbing glucose from the blood.[\[3\]](#) SGLT2, a low-affinity, high-capacity transporter located in the S1 segment of the proximal renal tubule, is responsible for reabsorbing approximately 90% of the filtered glucose.[\[4\]](#)[\[13\]](#)

Luseogliflozin is a competitive inhibitor of SGLT2.[\[14\]](#)[\[15\]](#) By binding to SGLT2, it blocks the reabsorption of glucose, thereby increasing its excretion in the urine.[\[13\]](#) This action lowers the renal threshold for glucose and reduces overall plasma glucose levels in an insulin-independent manner. Luseogliflozin is highly selective for SGLT2 over SGLT1, which is the

primary glucose transporter in the intestine.[10] This selectivity minimizes the risk of gastrointestinal side effects associated with SGLT1 inhibition.[3]



[Click to download full resolution via product page](#)

Caption: Luseogliflozin competitively inhibits SGLT2 in the renal proximal tubule.

Table 3: In Vitro Inhibitory and Binding Profile of Luseogliflozin

| Parameter              | Value                                     | Target      |
|------------------------|-------------------------------------------|-------------|
| IC <sub>50</sub>       | 2.26 nM[6][10]                            | Human SGLT2 |
| Selectivity            | ~1770-fold higher for SGLT2 vs. SGLT1[10] | SGLT2/SGLT1 |
| K <sub>i</sub>         | 1.10 nM[14]                               | Human SGLT2 |
| K <sub>d</sub>         | 1.3 nM[14]                                | Human SGLT2 |
| Dissociation Half-Time | 7 hours[14]                               | Human SGLT2 |

2.2. Primary Pharmacodynamic Effects The primary pharmacodynamic effect of luseogliflozin is a dose-dependent increase in UGE, leading to a reduction in plasma glucose levels.[2][16] In a 7-day study in Japanese patients with T2DM, 24-hour UGE increased significantly across all

dose groups (0.5 mg to 5 mg) compared to placebo.[\[2\]](#)[\[16\]](#) This increase in UGE translates to significant reductions in fasting plasma glucose (FPG), postprandial plasma glucose (PPG), and glycated hemoglobin (HbA1c).[\[17\]](#)

**2.3. Secondary Pharmacodynamic Effects** Beyond glycemic control, luseogliflozin administration is associated with several other beneficial effects:

- **Body Weight Reduction:** The excretion of glucose results in a caloric loss, which contributes to a significant reduction in body weight.[\[11\]](#)[\[18\]](#)
- **Blood Pressure Reduction:** A modest reduction in systolic and diastolic blood pressure is often observed, which is attributed to osmotic diuresis and natriuresis.[\[11\]](#)[\[13\]](#)
- **Serum Insulin Reduction:** The glucose-lowering effect is independent of insulin secretion; in fact, serum insulin levels tend to decrease, which may help reduce insulin resistance and preserve beta-cell function.[\[17\]](#)[\[19\]](#)
- **Incretin Secretion:** Some studies suggest that luseogliflozin may increase the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-dependent insulin secretion.[\[19\]](#)[\[20\]](#)

Table 4: Key Pharmacodynamic Outcomes from Clinical Trials

| Parameter                                       | Luseogliflozin Treatment | Placebo | Effect                  |
|-------------------------------------------------|--------------------------|---------|-------------------------|
| Change in 24-h UGE (g/day) on Day 7 (5 mg dose) | +101 g[2][16]            | -       | Dose-dependent increase |
| Change in HbA1c (%) after 24 weeks              | -0.88%[18]               | -       | Significant reduction   |
| Change in FPG (mg/dL) after 24 weeks            | -34.2 mg/dL[18]          | -       | Significant reduction   |
| Change in Body Weight (kg) after 24 weeks       | -1.51 kg[18]             | -       | Significant reduction   |
| Change in Plasma Glucose (mg/dL) after 2 years  | -49.1 mg/dL[11]          | -       | Sustained reduction     |

## Experimental Protocols

The characterization of luseogliflozin's pharmacokinetic and pharmacodynamic profile relies on a range of established experimental methodologies.

### 3.1. Pharmacokinetic Analysis

- **Sample Collection:** Plasma and urine samples are collected at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).[10]
- **Bioanalytical Method:** Concentrations of luseogliflozin and its metabolites (like M2) in plasma and urine are quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This involves solid-phase extraction of the analytes from the biological matrix, followed by chromatographic separation and mass spectrometric detection, often using stable isotope-labeled internal standards for quantification.

- Parameter Calculation: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, area under the concentration-time curve (AUC), and elimination half-life (t<sub>1/2</sub>).[\[2\]](#)

### 3.2. Pharmacodynamic Assessment

- Urinary Glucose Excretion (UGE): Urine is collected over specific intervals (e.g., 24 hours) to measure the total amount of excreted glucose.[\[2\]](#) This is a primary endpoint for assessing the direct pharmacodynamic effect of the SGLT2 inhibitor.
- Glycemic Control:
  - Fasting and Postprandial Plasma Glucose: Blood samples are taken to measure glucose levels before and after standardized meals.
  - Continuous Glucose Monitoring (CGM): CGM systems are used to assess 24-hour glucose profiles, providing data on mean glucose levels, glycemic variability, and time spent in the target glucose range (e.g., 70–180 mg/dl).[\[17\]](#)
  - Meal Tolerance Test: This test is performed to evaluate glucose and insulin responses to a standardized meal, providing insights into insulin resistance and β-cell function.[\[20\]](#)

### 3.3. In Vitro Drug Interaction Studies

- CYP Inhibition/Induction: The potential for luseogliflozin to inhibit or induce major CYP450 enzymes is evaluated using human liver microsomes and primary human hepatocytes, respectively.[\[21\]](#) For inhibition studies, IC<sub>50</sub> values are determined.[\[21\]](#)
- Transporter Studies: The interaction of luseogliflozin with key drug uptake (e.g., OATP1B1, OATP1B3, OCT2) and efflux (e.g., P-gp, BCRP) transporters is assessed using recombinant cell lines that overexpress these transporters.[\[21\]](#)

## General Workflow for a PK/PD Clinical Study

## Phase 1: Screening &amp; Enrollment



## Phase 2: Treatment Period



## Phase 3: PK/PD Assessment



## Phase 4: Data Analysis

[Click to download full resolution via product page](#)

Caption: A generalized workflow for a clinical pharmacology study of luseogliflozin.

## Drug Interactions

Luseogliflozin has a low potential for clinically significant drug-drug interactions.

- **CYP-Mediated Interactions:** In vitro studies showed that luseogliflozin is a weak inhibitor of CYP2C19 (IC<sub>50</sub> of 58.3 μM) but does not inhibit eight other major CYP isoforms.[21] It also did not induce CYP1A2 or CYP2D6.[21] Given its therapeutic plasma concentrations, clinically relevant interactions mediated by CYP enzymes are considered unlikely.[21]
- **Transporter-Mediated Interactions:** Luseogliflozin is a substrate for P-glycoprotein (P-gp) but not for BCRP, OATP1B1, OATP1B3, OCT2, OAT1, or OAT3.[21] It is a weak inhibitor of OATP1B3 (IC<sub>50</sub> of 93.1 μM).[21] The low ratio of its maximum plasma concentration to the IC<sub>50</sub> value suggests that OATP1B3-mediated interactions are also unlikely.[21][22]
- **Interactions with Oral Antidiabetic Drugs (OADs):** Clinical studies investigating the co-administration of luseogliflozin with other OADs, including glimepiride, metformin, pioglitazone, sitagliptin, miglitol, and voglibose, found no clinically meaningful interactions. [23] While minor pharmacokinetic changes were observed with pioglitazone and miglitol, they were not considered to necessitate dose adjustments.[23]

In conclusion, luseogliflozin possesses a favorable pharmacokinetic and pharmacodynamic profile for the management of type 2 diabetes. Its rapid absorption, metabolism through multiple redundant pathways, and potent, selective inhibition of SGLT2 contribute to effective and sustained glycemic control, along with beneficial effects on body weight and blood pressure, with a low risk of drug-drug interactions.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Luseogliflozin Hydrate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Preclinical metabolism and disposition of luseogliflozin, a novel antihyperglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, Pharmacokinetics, and Pharmacodynamics of Single and Multiple Luseogliflozin Dosing in Healthy Japanese Males: A Randomized, Single-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Effects of a New SGLT2 Inhibitor, Luseogliflozin, on Diabetic Nephropathy in T2DN Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Luseogliflozin Persistently Lowers Glycemia and Body Weight Over a Period of Two Years in Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of Luseogliflozin Hydrate? [synapse.patsnap.com]
- 14. In vitro characterization of luseogliflozin, a potent and competitive sodium glucose co-transporter 2 inhibitor: Inhibition kinetics and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism-Based Pharmacokinetic–Pharmacodynamic Modeling of Luseogliflozin, a Sodium Glucose Co-transporter 2 Inhibitor, in Japanese Patients with Type 2 Diabetes Mellitus [jstage.jst.go.jp]
- 16. Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of luseogliflozin, a sodium–glucose co-transporter 2 inhibitor, on 24-h glucose variability assessed by continuous glucose monitoring in Japanese patients with type 2 diabetes mellitus: a randomized, double-blind, placebo-controlled, crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Efficacy and safety of luseogliflozin added to various oral antidiabetic drugs in Japanese patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of luseogliflozin on the secretion of islet hormones and incretins in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of luseogliflozin on the secretion of islet hormones and incretins in patients with type 2 diabetes [jstage.jst.go.jp]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. Absence of Drug-Drug Interactions Between Luseogliflozin, a Sodium-Glucose Co-transporter-2 Inhibitor, and Various Oral Antidiabetic Drugs in Healthy Japanese Males - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Luseogliflozin Hydrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13908933#pharmacokinetics-and-pharmacodynamics-of-luseogliflozin-hydrate>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

